Carbamic acid, (butyldimethylsilyl)methyl ester

Descripción

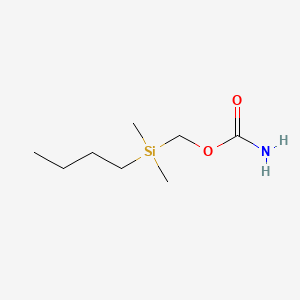

Carbamic acid, (butyldimethylsilyl)methyl ester, is a carbamate derivative characterized by a butyldimethylsilyl (BDMS) group attached to the methyl ester moiety. Carbamates are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity. The BDMS substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability and metabolic stability compared to simpler alkyl or aryl carbamates .

Propiedades

Número CAS |

3124-39-8 |

|---|---|

Fórmula molecular |

C8H19NO2Si |

Peso molecular |

189.33 g/mol |

Nombre IUPAC |

[butyl(dimethyl)silyl]methyl carbamate |

InChI |

InChI=1S/C8H19NO2Si/c1-4-5-6-12(2,3)7-11-8(9)10/h4-7H2,1-3H3,(H2,9,10) |

Clave InChI |

WIRBZCVTVAQDPB-UHFFFAOYSA-N |

SMILES canónico |

CCCC[Si](C)(C)COC(=O)N |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido carbámico, éster metílico (butildimetilsilil) generalmente involucra la reacción de derivados del ácido carbámico con cloruro de butildimetilsilil en presencia de una base. Las condiciones de reacción a menudo incluyen el uso de solventes anhidros y temperaturas controladas para asegurar el rendimiento del producto deseado. Por ejemplo, la reacción se puede llevar a cabo en tetrahidrofurano (THF) anhidro a bajas temperaturas para evitar reacciones secundarias.

Métodos de producción industrial

La producción industrial de este compuesto puede involucrar síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. El proceso se optimiza para lograr alta pureza y rendimiento, con medidas estrictas de control de calidad en su lugar para garantizar la coherencia del producto final.

Análisis De Reacciones Químicas

Aplicaciones en investigación científica

El ácido carbámico, éster metílico (butildimetilsilil) tiene varias aplicaciones en investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica para la protección de grupos funcionales y como intermedio en la síntesis de moléculas más complejas.

Biología: Se estudia el compuesto por su potencial actividad biológica e interacciones con enzimas y proteínas.

Medicina: Se están llevando a cabo investigaciones para explorar su potencial como fármaco candidato o como precursor en la síntesis de productos farmacéuticos.

Industria: Se utiliza en la producción de productos químicos y materiales especiales, incluyendo polímeros y recubrimientos.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Carbamic acid derivatives are extensively studied for their potential pharmacological properties. The butyldimethylsilyl group enhances the lipophilicity of the compound, making it suitable for drug formulation.

- Enzyme Inhibition : Research indicates that carbamic acids can inhibit various enzymes, including acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's disease. A study demonstrated that derivatives of carbamic acid showed significant inhibition of this enzyme, leading to increased acetylcholine levels in the brain .

- Anticancer Activity : The compound has been evaluated for its anticancer properties. A case study involving a series of carbamate derivatives showed that certain modifications led to enhanced cytotoxicity against cancer cell lines, suggesting potential as a chemotherapeutic agent .

Agricultural Applications

Carbamic acid derivatives are also utilized as herbicides and pesticides due to their ability to disrupt metabolic pathways in plants.

- Herbicidal Activity : A study reported that carbamate herbicides exhibit selective toxicity towards certain weeds while being less harmful to crops. The mechanism involves inhibition of key enzymes involved in plant growth regulation.

Environmental Science

The compound's ability to bind with heavy metals makes it useful in environmental remediation processes.

- Heavy Metal Chelation : Research has indicated that carbamic acid derivatives can effectively chelate heavy metals like lead and cadmium from contaminated water sources. This property is crucial for developing methods to purify water and soil .

Table 1: Pharmacological Properties of Carbamic Acid Derivatives

| Property | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits acetylcholinesterase | |

| Anticancer Activity | Cytotoxic effects on cancer cell lines | |

| Antimicrobial Activity | Effective against bacterial strains |

Table 2: Agricultural Efficacy of Carbamate Herbicides

| Herbicide | Target Weed | Efficacy (%) | Reference |

|---|---|---|---|

| Carbamate A | Common Lambsquarters | 85 | |

| Carbamate B | Pigweed | 90 |

Case Studies

- Neuropharmacological Effects :

- Anticancer Research :

- Environmental Remediation :

Mecanismo De Acción

El mecanismo de acción del ácido carbámico, éster metílico (butildimetilsilil) implica su interacción con objetivos moleculares como enzimas y proteínas. El grupo butildimetilsilil puede mejorar la estabilidad del compuesto y facilitar su unión a sitios específicos en las moléculas diana. Las vías involucradas pueden incluir la inhibición o activación de la actividad enzimática, lo que lleva a diversos efectos biológicos.

Comparación Con Compuestos Similares

Comparison with Similar Carbamic Acid Esters

Structural Variations and Substituent Effects

Carbamic acid esters exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Carbamic Acid Esters

Pharmacological and Toxicological Insights

- Anticancer Potential: Carbamic acid derivatives with bulky substituents, such as BDMS or butylmethyl groups, have been associated with anticancer activity. For example, Carbamic acid, butylmethyl-methyl ester was identified in Aquilaria malaccensis extracts with demonstrated cytotoxicity against cervical cancer cells . The BDMS group may similarly enhance tumor targeting or stability.

- Antimicrobial Activity: Pyridine- and iodine-substituted carbamates (e.g., (5-Iodo-pyridin-2-yl)-methyl ester) show potent activity against S. aureus and E. coli .

- Toxicity: Unlike carbamic acid ethyl ester (urethane), which forms carcinogenic vinyl epoxides, BDMS and butylmethyl derivatives lack metabolic pathways to generate mutagenic intermediates . This positions them as safer candidates for therapeutic development.

Metabolic and Stability Profiles

- Enzymatic Resistance : Silyl groups like BDMS can shield the carbamate bond from hydrolysis by esterases, prolonging bioavailability. This contrasts with ethyl or methyl esters, which are more prone to enzymatic cleavage .

Actividad Biológica

Carbamic acid derivatives, including (butyldimethylsilyl)methyl esters, are of significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of carbamic acid, (butyldimethylsilyl)methyl ester, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a carbamate functional group, which is known for its role in various biological activities. The butyldimethylsilyl group enhances the stability and lipophilicity of the compound, potentially influencing its pharmacokinetics and bioavailability.

Antimicrobial Activity

Research has indicated that carbamic acid derivatives can exhibit antimicrobial properties. For instance, derivatives have been shown to inhibit bacterial growth by interfering with essential bacterial enzymes. A study demonstrated that certain carbamic acid compounds possess inhibitory effects against resistant strains of Escherichia coli and Klebsiella pneumoniae, with minimal inhibitory concentrations (MIC) less than 1 µg/mL being favorable for therapeutic development .

Histone Deacetylase Inhibition

Carbamic acid compounds have also been investigated for their ability to inhibit histone deacetylase (HDAC) activity. HDAC inhibitors are important in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells. Compounds similar to this compound have demonstrated efficacy in preclinical models for various cancers .

Cytotoxicity and Cell Growth Inhibition

Studies have shown that certain carbamate derivatives can induce cytotoxic effects in cancer cell lines. For example, a derivative exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent. The mechanism involves the induction of apoptosis through the activation of caspases and the disruption of mitochondrial integrity .

Research Findings

Case Studies

- Antibacterial Efficacy : A recent study evaluated the antibacterial activity of a series of carbamic acid derivatives against multi-drug resistant bacteria. The results highlighted a compound structurally related to (butyldimethylsilyl)methyl ester that showed potent activity against Klebsiella pneumoniae.

- Cancer Therapeutics : Another study focused on the use of carbamate compounds as HDAC inhibitors in various cancer models. The findings suggested that these compounds could enhance the efficacy of existing chemotherapeutic agents by altering gene expression profiles related to cell proliferation and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.